molecular formula C13H23ClN2O3 B2955614 tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate CAS No. 1353944-51-0

tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate

Cat. No.: B2955614
CAS No.: 1353944-51-0
M. Wt: 290.79
InChI Key: KTYWOEZSVPWIPT-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It features a piperidine ring substituted with a 2-chloroacetyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate typically involves multiple steps One common method starts with the preparation of the piperidine intermediate, which is then functionalized with a 2-chloroacetyl group

    Preparation of Piperidine Intermediate: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Functionalization with 2-Chloroacetyl Group: The piperidine intermediate is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to introduce the 2-chloroacetyl group.

    Introduction of tert-Butyl Carbamate Group: The final step involves the reaction of the functionalized piperidine with tert-butyl chloroformate in the presence of a base to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Hydrolysis Products: The hydrolysis of the carbamate group yields the corresponding amine and carbon dioxide.

    Oxidation and Reduction Products: These reactions can lead to various oxidized or reduced forms of the piperidine ring.

Scientific Research Applications

tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic activation. The molecular targets and pathways involved can vary but often include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-piperidin-3-ylethyl)carbamate
  • tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
  • tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate

Uniqueness

tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate is unique due to the presence of the 2-chloroacetyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

IUPAC Name

tert-butyl N-[[1-(2-chloroacetyl)piperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15-8-10-5-4-6-16(9-10)11(17)7-14/h10H,4-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYWOEZSVPWIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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